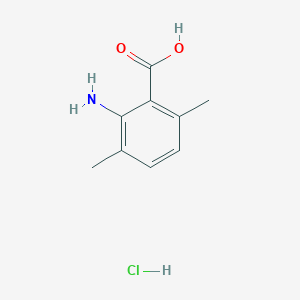

2-Amino-3,6-dimethylbenzoic acid;hydrochloride

Description

2-Amino-3,6-dimethylbenzoic acid hydrochloride is a substituted benzoic acid derivative featuring an amino group at position 2 and methyl groups at positions 3 and 6 of the aromatic ring. This compound is structurally related to other amino-substituted benzoic acid hydrochlorides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and material science. The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic and biological applications.

Properties

IUPAC Name |

2-amino-3,6-dimethylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-5-3-4-6(2)8(10)7(5)9(11)12;/h3-4H,10H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBSSPQCHVKUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,6-dimethylbenzoic acid;hydrochloride typically involves the nitration of 3,6-dimethylbenzoic acid, followed by reduction to introduce the amino group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield the amino derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the nitro compound using a palladium or platinum catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-dimethylbenzoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3,6-dimethylbenzoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,6-dimethylbenzoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and metabolic pathways.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

3-Amino-2,6-dimethylbenzoic Acid Hydrochloride (1:1)

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- Key Differences: The amino group at position 3 instead of 2 alters electronic distribution and steric hindrance. This positional isomerism may influence reactivity in coupling reactions or biological target interactions .

2-Amino-5-Methylphenol Hydrochloride

- Molecular Formula: Not explicitly provided, but structurally analogous with a phenol group instead of a carboxylic acid.

- Synthesis Yield : 50.8% via trichloroacetyl chloride and THF, suggesting moderate efficiency in similar pathways .

- Key Differences: Replacement of the carboxylic acid with a phenol group reduces acidity (pKa ~10 vs. ~4.2 for benzoic acid) and impacts solubility in organic phases.

Substituent Variations in Related Hydrochlorides

6-Amino-3-ethylphenol Hydrochloride

- Substituents : Ethyl group at position 5 instead of methyl.

- Market Data: Historical consumption data (1997–2019) highlights industrial demand for amino-phenol derivatives in dyes and pharmaceuticals .

D-Tertleucine Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂

- Molecular Weight : 167.63 g/mol

- Melting Point : >300°C, indicating high thermal stability due to aliphatic branching .

- Key Differences: As a branched aliphatic amino acid, it lacks aromaticity, leading to distinct solubility and reactivity profiles compared to aromatic benzoic acid derivatives.

Data Tables

Table 1: Structural and Physical Properties

*Estimated based on analog in .

Biological Activity

2-Amino-3,6-dimethylbenzoic acid hydrochloride, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group and two methyl groups on the benzene ring, which may influence its biochemical interactions and pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₉H₁₁ClN₂O₂

- Molecular Weight : 200.65 g/mol

The biological activity of 2-amino-3,6-dimethylbenzoic acid hydrochloride can be attributed to several mechanisms:

- Enzymatic Interactions : The compound participates in various enzymatic reactions within metabolic pathways. For instance, it is involved in tryptophan metabolism and can act as a substrate for specific enzymes such as kynureninase and kynurenine formamidase .

- Antioxidant Activity : Studies indicate that benzoic acid derivatives exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Properties

Research has demonstrated that 2-amino-3,6-dimethylbenzoic acid hydrochloride exhibits antimicrobial activity against various pathogens. This activity is significant in developing new antimicrobial agents to combat resistant strains.

Anti-cancer Potential

Case studies have explored the cytotoxic effects of this compound on cancer cell lines. For example, a study reported that derivatives of benzoic acid could induce apoptosis in ovarian cancer cells (OVCAR) through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 1: Biological Activities of 2-Amino-3,6-dimethylbenzoic Acid Hydrochloride

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains found that 2-amino-3,6-dimethylbenzoic acid hydrochloride inhibited growth at concentrations as low as 50 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

- Cytotoxic Effects on Cancer Cells : In vitro experiments showed that treatment with this compound resulted in a significant reduction in cell viability of OVCAR cells when exposed to concentrations above 100 µg/mL over 48 hours. Flow cytometry analysis indicated increased levels of apoptosis markers in treated cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.